molecular formula C22H22N4O5S B3300822 N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 904824-10-8

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3300822
CAS No.: 904824-10-8
M. Wt: 454.5 g/mol
InChI Key: JOGQENSYIWPWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic compound featuring a pyridazine core substituted with a morpholine moiety and linked via a phenyl group to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold. This structure combines electron-deficient pyridazine (two adjacent nitrogen atoms) with the hydrogen-bonding capacity of morpholine and the sulfonamide group, which is often critical for target binding in medicinal chemistry.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c27-32(28,18-4-6-20-21(15-18)31-13-12-30-20)25-17-3-1-2-16(14-17)19-5-7-22(24-23-19)26-8-10-29-11-9-26/h1-7,14-15,25H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGQENSYIWPWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through a series of cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Construction of the Benzodioxine Moiety: This involves the formation of the benzodioxine ring through cyclization and subsequent functional group modifications.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, particularly the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

  • Morpholine vs. Azepane (): The compound N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide replaces morpholine with azepane, a seven-membered saturated amine ring. Azepane’s larger, more lipophilic structure may increase membrane permeability but reduce target specificity due to steric bulk .
  • Morpholine vs. Piperazine (): In N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, the pyridazine-linked morpholine is replaced by a piperazine ring substituted with a fluorophenyl group. However, the ethyl-furyl chain adds conformational flexibility, possibly reducing metabolic stability compared to the rigid phenyl-morpholine linker in the target compound .

Core Heterocycle Modifications

  • Pyridazine vs. Pyridine (): The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine substitutes pyridazine with pyridine. Pyridazine’s electron-deficient nature facilitates π-π stacking with aromatic residues in targets, while pyridine’s single nitrogen may reduce such interactions. The dimethylamino group in this analog improves solubility but lacks morpholine’s hydrogen-bonding oxygen .

Sulfonamide and Benzodioxine Modifications

  • Sulfonamide Adjacent Groups ():
    Antimalarial compounds in feature imidazopyridazines with sulfonyl/sulfinyl groups, highlighting the importance of electron-withdrawing substituents for target engagement. In , the benzodioxine sulfonamide is retained, but the pyridazine is functionalized with trifluoromethyl and tert-butyl groups, which enhance lipophilicity and steric shielding—properties absent in the target compound .

Structural and Functional Comparison Table

Compound Name / Identifier Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazine Morpholin-4-yl, benzodioxine sulfonamide Not provided High hydrogen-bonding, moderate lipophilicity
Azepane Analog () Pyridazine Azepan-1-yl ~391 (inferred) Increased lipophilicity, reduced polarity
Piperazine-Fluorophenyl () Pyridazine 4-Fluorophenyl, furyl-ethyl-piperazine 517.55 (calculated) Halogen bonding, conformational flexibility
Pyridine Analog () Pyridine Dimethylaminomethyl, methoxy 391.46 Improved solubility, reduced π-stacking

Key Research Findings and Implications

Morpholine’s Advantage: The morpholine substituent in the target compound balances polarity and lipophilicity, offering superior solubility compared to azepane () while maintaining hydrogen-bonding capacity absent in dimethylamino groups () .

Sulfonamide Role: The sulfonamide group is conserved across analogs, underscoring its role as a hydrogen-bond donor/acceptor. Modifications to adjacent groups (e.g., fluorophenyl in ) fine-tune electronic effects without compromising this core functionality .

Pyridazine vs. Pyridine : Pyridazine’s electron deficiency likely enhances target engagement in π-deficient environments, whereas pyridine-based analogs may require additional substituents for comparable activity .

Biological Activity

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its potential biological activities. The compound features a unique combination of structural elements, including a morpholine ring, a pyridazine moiety, and a sulfonamide group. This molecular architecture suggests various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine and pyridazine rings may enhance binding affinity and specificity for their targets.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have shown that similar compounds with morpholine and pyridazine components demonstrate cytotoxic effects in human leukemia cells. The IC50 values for related compounds often fall in the low micromolar range, indicating potent activity .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures can effectively inhibit tumor growth in mouse models. For instance, a related compound demonstrated significant inhibition of tumor growth in PTEN-deficient prostate cancer xenografts after chronic oral dosing .

Comparative Analysis

To provide context on the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameIC50 (μM)Target EnzymeReference
Compound A0.012PI3Kβ
Compound B0.047PI3Kδ
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro...TBDTBDTBD

Case Study 1: Anticancer Activity

A study involving structurally related compounds found that certain derivatives showed selective inhibition of cancer cell proliferation. These findings suggest that N-{3-[6-(morpholin-4-yl)pyridazin-3-y]phenyl}-2,3-dihydro... could also exhibit similar anticancer properties.

Case Study 2: Enzyme Inhibition

Research has indicated that sulfonamide derivatives can effectively inhibit various enzymes involved in metabolic pathways. For example, one study highlighted the inhibitory effects of a similar sulfonamide on carbonic anhydrase activity, leading to potential applications in treating conditions like glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • Methodology : Synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Room temperature to reflux conditions depending on substrate reactivity .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates .
  • Reaction Time : Ranges from hours to days, monitored via thin-layer chromatography (TLC) for completion .
  • Purification : Recrystallization or column chromatography to isolate high-purity product .

Q. How is the compound structurally characterized?

  • Methodology : Use spectroscopic and analytical techniques:

  • NMR Spectroscopy : To confirm connectivity of the benzodioxine core, morpholine, and pyridazine moieties .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve 3D spatial arrangements of functional groups impacting biological activity .

Q. What are the solubility and stability profiles of the compound under varying conditions?

  • Methodology :

  • Solubility Testing : Measure in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy .
  • Stability Studies : Accelerated degradation tests under heat (40–60°C), light, and humidity to identify degradation products via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide for antimicrobial activity?

  • Methodology :

  • Functional Group Modification : Replace morpholine with piperazine or pyridine rings to assess changes in bacterial folate synthesis inhibition .
  • Bioisosteric Replacement : Substitute the pyridazine moiety with triazole or pyrimidine to enhance target binding .
  • Quantitative SAR (QSAR) : Use computational models to correlate logP, polar surface area, and IC50 values .

Q. What strategies resolve contradictions in reported reaction yields for the pyridazine coupling step?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
  • Controlled Replicates : Conduct ≥3 independent syntheses under identical conditions to assess reproducibility .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How can computational methods improve the design of derivatives targeting enzyme inhibition?

  • Methodology :

  • Molecular Docking : Screen derivatives against crystallographic enzyme structures (e.g., dihydrofolate reductase) to predict binding affinities .
  • Reaction Path Search : Quantum chemical calculations (DFT) to model transition states and optimize synthetic routes .
  • Machine Learning : Train models on existing SAR data to prioritize derivatives with high predicted activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in key steps to control stereochemistry .
  • Continuous Flow Reactors : Improve heat/mass transfer for reproducible large-scale synthesis .
  • Chiral HPLC : Monitor enantiomeric excess (ee) during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.